molecular formula C13H13N5O5S2 B1219777 ceftizoxime

ceftizoxime

Cat. No.: B1219777
M. Wt: 383.4 g/mol
InChI Key: NNULBSISHYWZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftizoxime can be synthesized through two primary routes. The first route involves using methoxybenzyl ester as a raw material, which is then converted to this compound sodium through multiple steps, including the removal of blocking groups and salt formation . The second route involves the direct condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . This route, however, has more side reactions and requires column chromatography purification.

Industrial Production Methods

The industrial production of this compound sodium involves several steps:

  • Reducing the temperature of purified water to 0-5°C and adding this compound acid along with a buffer solution.
  • Adding a salt-forming agent and controlling the temperature to 0-5°C while stirring until the solution is clear.
  • Adding sodium chloride and stirring until the solution is clear.
  • Adding activated carbon for decolorization and filtering the solution.
  • Controlling the temperature to 13-15°C, adding ethanol, and growing crystals.
  • Filtering, washing, and drying the crystals to obtain this compound sodium powder .

Chemical Reactions Analysis

Types of Reactions

Ceftizoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines .

Scientific Research Applications

Clinical Applications

Ceftizoxime is utilized in the treatment of several types of infections, including:

  • Urinary Tract Infections : this compound has demonstrated high efficacy in treating urinary tract infections, with clinical success rates reported at approximately 97% in studies involving hospitalized patients .
  • Respiratory Tract Infections : It is effective against respiratory infections, achieving a success rate of around 92% in clinical evaluations .
  • Skin and Soft Tissue Infections : The antibiotic shows a similar efficacy rate of 97% for skin and soft tissue infections .
  • Intra-abdominal Infections : this compound is also effective for intra-abdominal infections, with success rates reported at 96% .
  • Gynecological Infections and Sepsis : It is used for treating gynecological infections and has been administered in cases of sepsis .

Pharmacokinetics

This compound can be administered via intravenous (IV) or intramuscular (IM) routes, depending on the severity of the infection. The pharmacokinetic profile shows rapid absorption and distribution, making it suitable for acute infections. Studies have indicated that urinary excretion rates can be as high as 97% within six hours post-administration, which underscores its effectiveness in treating urinary tract infections .

Pediatric Field Studies

In a clinical study involving pediatric patients, this compound was administered to eighteen children with various bacterial infections. The results indicated an overall effectiveness rate of 94%, with excellent outcomes in four cases and good outcomes in thirteen cases. Notably, the drug was well-tolerated with minimal adverse effects observed .

Drug-Induced Immune Hemolytic Anemia

Summary Table of Efficacy by Infection Type

Infection TypeEfficacy Rate (%)
Urinary Tract Infections97
Respiratory Tract Infections92
Skin and Soft Tissue Infections97
Intra-abdominal Infections96
Bacteremia89
Meningitis100
Neonatal Infections88

Mechanism of Action

Ceftizoxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of peptidoglycan synthesis .

Comparison with Similar Compounds

Ceftizoxime is unique among third-generation cephalosporins due to its high resistance to beta-lactamases and its broad spectrum of activity. Similar compounds include:

This compound stands out due to its stability against beta-lactamase hydrolysis and its effectiveness in treating infections caused by both aerobic and anaerobic organisms .

Properties

Molecular Formula

C13H13N5O5S2

Molecular Weight

383.4 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)

InChI Key

NNULBSISHYWZJU-UHFFFAOYSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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